molecular formula C25H20F2N2O2 B10910485 methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate

Cat. No.: B10910485
M. Wt: 418.4 g/mol
InChI Key: JPEFSYBQERLOJP-UHFFFAOYSA-N
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Description

Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound that features a pyrazole ring substituted with fluorophenyl groups and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves a multi-step process. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazole with a suitable aldehyde under acidic conditions.

    Esterification: The resulting product is then esterified with methyl benzoate in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Methoxy-substituted derivatives.

Scientific Research Applications

Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of various biological pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to the combination of its pyrazole ring and fluorophenyl groups, which confer specific electronic and steric properties that can be exploited in various applications.

Properties

Molecular Formula

C25H20F2N2O2

Molecular Weight

418.4 g/mol

IUPAC Name

methyl 3-[[3,5-bis(4-fluorophenyl)-4-methylpyrazol-1-yl]methyl]benzoate

InChI

InChI=1S/C25H20F2N2O2/c1-16-23(18-6-10-21(26)11-7-18)28-29(24(16)19-8-12-22(27)13-9-19)15-17-4-3-5-20(14-17)25(30)31-2/h3-14H,15H2,1-2H3

InChI Key

JPEFSYBQERLOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)F)CC3=CC(=CC=C3)C(=O)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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